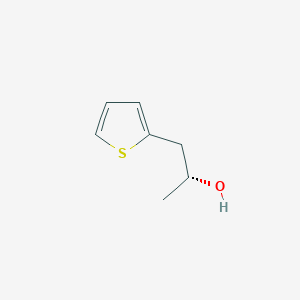
(R)-1-(thiophen-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(thiophen-2-yl)propan-2-ol: is a chiral alcohol compound featuring a thiophene ring attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(thiophen-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Grignard Reaction: Thiophene undergoes a Grignard reaction with a suitable alkyl halide to form a thiophenyl magnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with an aldehyde or ketone to form the desired alcohol.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic methods to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of (2R)-1-(thiophen-2-yl)propan-2-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (2R)-1-(thiophen-2-yl)propan-2-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophenylpropane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophen-2-ylpropan-2-one or thiophen-2-ylpropanoic acid.
Reduction: Thiophen-2-ylpropane.
Substitution: Thiophen-2-ylpropan-2-yl ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biomarker: Investigated as a potential biomarker for certain diseases.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Materials Science: Utilized in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of (2R
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(2R)-1-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m1/s1 |
Clave InChI |
FQOLCQNLKZBNMM-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CS1)O |
SMILES canónico |
CC(CC1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
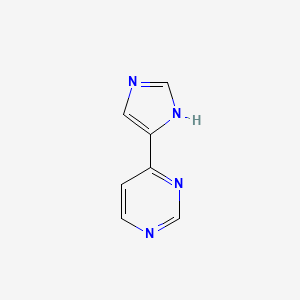


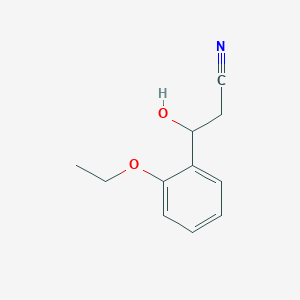
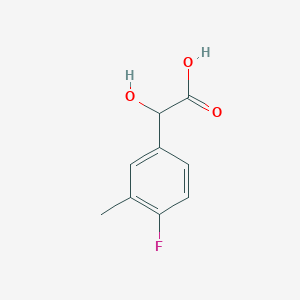
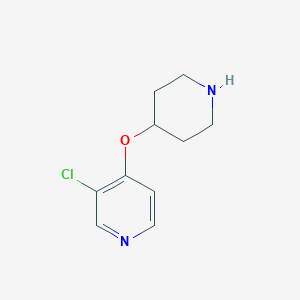
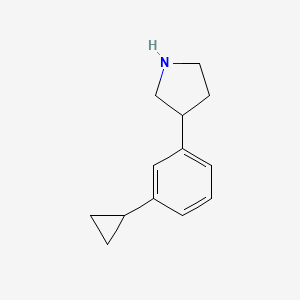

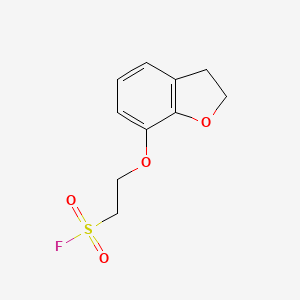
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)

